molecular formula C6H5F3N2O B7827376 6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one

6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one

Cat. No.: B7827376
M. Wt: 178.11 g/mol
InChI Key: UCULFLJNPKTZFE-UHFFFAOYSA-N
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Description

The compound identified as “6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” is a chemical entity with specific properties and applications. It is important in various fields, including chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods may also include purification steps to remove any impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: “6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups and enhanced properties.

Scientific Research Applications

“6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various reactions and as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, “this compound” is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of “6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as inhibition or activation of enzymes, modulation of signaling pathways, and alteration of cellular processes. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in different fields.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one” include those with related structures and properties. These compounds may share similar functional groups and reactivity patterns.

Uniqueness: The uniqueness of “this compound” lies in its specific structure and the unique properties it exhibits. This makes it valuable for certain applications where other compounds may not be as effective.

Properties

IUPAC Name

6-methyl-2-(trifluoromethyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCULFLJNPKTZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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